molecular formula C5H13NOS B1345532 DL-Methioninol CAS No. 502-83-0

DL-Methioninol

Cat. No.: B1345532
CAS No.: 502-83-0
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DL-Methioninol, also known as DL-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is commonly found as a component in total parenteral nutrition . The primary targets of this compound are the proteins in the body, where it is incorporated into their structure during protein synthesis .

Mode of Action

This compound interacts with its targets, the proteins, by being incorporated into their structure during the process of protein synthesis . This interaction results in the formation of new proteins, which are essential for various biological functions such as tissue growth and repair . Additionally, this compound is thought to have antioxidant activity, possibly due to its sulfur content and its chelating ability .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a part of the methionine cycle, also known as the one-carbon metabolism pathway . This pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . SAM serves as a methyl group donor for various methylation reactions, including DNA methylation, histone modification, and the methylation of proteins and lipids . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Pharmacokinetics

It is known that this compound is sparingly soluble in water and very slightly soluble in alcohol . This suggests that its bioavailability may be influenced by factors such as the solubility and the presence of transport proteins in the body.

Result of Action

The action of this compound at the molecular and cellular level results in several effects. It contributes to the formation of new proteins, which are essential for tissue growth and repair . It also plays a role in DNA methylation, histone modification, and the methylation of proteins and lipids, thereby influencing gene expression, chromatin structure, and cellular signaling pathways . Furthermore, this compound is thought to have antioxidant activity, which could help protect cells from oxidative damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the absorption and utilization of this compound . In a study on Micropterus salmoides, it was found that the supplementation of this compound in a low-fishmeal diet improved the intestinal antioxidant capacity and exerted anti-inflammatory effects . This suggests that the dietary environment can significantly influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Methioninol can be synthesized through several methods. One common approach involves the reduction of methionine derivatives. For instance, the reduction of methionine sulfoxide can yield this compound. Another method involves the reaction of acrolein cyanohydrin with methyl mercaptan, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of DL-methionine. This process involves the acetylation of DL-methionine to form N-acetyl DL-methionine, which is then enzymatically converted to this compound using amino acylase .

Chemical Reactions Analysis

Types of Reactions: DL-Methioninol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methionine sulfoxide.

    Reduction: Reduction of methionine sulfoxide can yield this compound.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired product, but common reagents include halides and acids.

Major Products Formed:

    Oxidation: Methionine sulfoxide.

    Reduction: this compound.

    Substitution: Various substituted methionine derivatives.

Scientific Research Applications

DL-Methioninol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of DL-Methioninol: this compound is unique due to its specific structural features and its ability to inhibit certain ion channels. Unlike DL-methionine and L-methionine, this compound has a hydroxyl group, which allows it to participate in different chemical reactions and potentially offer distinct therapeutic benefits.

Properties

IUPAC Name

2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951606
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-83-0, 16720-80-2, 2899-37-8
Record name Methioninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylthio)-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16720-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHIONINOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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